5-amino-1-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with a complex structure that includes an amino group, a dimethylphenyl group, a furan ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the subsequent steps.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield a furanone derivative, while reduction of the nitro group can yield an amino derivative.
Scientific Research Applications
5-amino-1-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-amino-1-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring may play a key role in binding to these targets, while the other functional groups could modulate the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the furan-2-ylmethyl group.
5-amino-1-(2,5-dimethylphenyl)-N-(methyl)-1H-1,2,3-triazole-4-carboxamide: Has a methyl group instead of the furan-2-ylmethyl group.
5-amino-1-(2,5-dimethylphenyl)-N-(phenylmethyl)-1H-1,2,3-triazole-4-carboxamide: Has a phenylmethyl group instead of the furan-2-ylmethyl group.
Uniqueness
The presence of the furan-2-ylmethyl group in 5-amino-1-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide distinguishes it from similar compounds. This group can impart unique properties, such as increased binding affinity to certain molecular targets or enhanced stability under specific conditions.
Properties
IUPAC Name |
5-amino-1-(2,5-dimethylphenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-5-6-11(2)13(8-10)21-15(17)14(19-20-21)16(22)18-9-12-4-3-7-23-12/h3-8H,9,17H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUCPWAJOKWRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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